molecular formula C23H28N6O2 B2559399 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2380183-72-0

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2559399
CAS No.: 2380183-72-0
M. Wt: 420.517
InChI Key: DQXNUTCJJKVLEO-UHFFFAOYSA-N
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Description

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multiple steps. The starting materials often include 3,5-dimethyl-1H-pyrazole and 4-chloropyrimidine. The synthesis proceeds through a series of nucleophilic substitution reactions, followed by the formation of the piperidine carboxamide moiety.

  • Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

      Reagents: 3,5-dimethyl-1H-pyrazole, 4-chloropyrimidine

      Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile

  • Step 2: Formation of the oxy-methyl linkage

      Reagents: Intermediate from Step 1, formaldehyde

      Conditions: Acidic or basic conditions to facilitate the formation of the methylene bridge

  • Step 3: Coupling with N-(2-methylphenyl)piperidine-1-carboxamide

      Reagents: Intermediate from Step 2, N-(2-methylphenyl)piperidine-1-carboxamide

      Conditions: Coupling agents such as EDCI or DCC in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolylpyridazine Derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine structure and are studied for their potential as CDK2 inhibitors.

    Copper(II) Complexes with Pyrazole Ligands: These complexes are investigated for their anticancer properties.

Uniqueness

4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide is unique due to its specific combination of pyrazole and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-6-4-5-7-20(16)26-23(30)28-10-8-19(9-11-28)14-31-22-13-21(24-15-25-22)29-18(3)12-17(2)27-29/h4-7,12-13,15,19H,8-11,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXNUTCJJKVLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)COC3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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